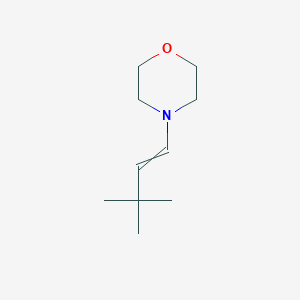

4-(3,3-Dimethylbut-1-en-1-yl)morpholine

Description

Historical Context of Enamines in Organic Synthesis

The utility of enamines in organic synthesis was significantly advanced by the pioneering work of Gilbert Stork in the mid-20th century. The Stork enamine alkylation, a reaction that involves the alkylation of an enamine, demonstrated a reliable and milder alternative to traditional enolate chemistry for the formation of C-C bonds. wikipedia.org This discovery opened up new avenues for the synthesis of complex molecules, including natural products and pharmaceuticals.

Significance of Morpholine (B109124) as an Amine Component in Enamine Formation

Morpholine is a heterocyclic amine that is frequently employed in the synthesis of enamines. nih.gov Its use offers several advantages. Morpholine is a secondary amine, a prerequisite for the formation of a stable enamine. wikipedia.org The resulting morpholine enamines are often stable and can be readily purified. orgsyn.org Furthermore, the morpholine moiety can influence the stereochemical outcome of reactions involving the enamine. However, it is also noted that morpholine enamines can exhibit lower reactivity compared to those derived from other cyclic amines like pyrrolidine (B122466), a factor attributed to the electronic effects of the oxygen atom in the morpholine ring. nih.gov

Structural Features and Electronic Characteristics of Enamines, with Specific Reference to the Morpholine Moiety

The reactivity of enamines stems from the delocalization of the nitrogen lone pair electrons into the carbon-carbon double bond. This resonance creates a partial negative charge on the α-carbon, making it nucleophilic. makingmolecules.com The geometry of the enamine, particularly the planarity of the C=C-N system, is crucial for effective orbital overlap and nucleophilicity. wikipedia.org

In morpholine enamines, the presence of the electronegative oxygen atom can withdraw electron density from the nitrogen, which may slightly reduce the nucleophilicity of the α-carbon compared to enamines derived from more electron-donating amines. nih.gov The chair conformation of the morpholine ring can also influence the steric environment around the enamine double bond.

The structure of 4-(3,3-Dimethylbut-1-en-1-yl)morpholine presents a unique combination of a morpholine heterocycle and a sterically demanding 3,3-dimethylbutyl group. The bulky tert-butyl group adjacent to the double bond is expected to significantly influence the enamine's formation, stability, and reactivity.

Overview of the Research Landscape for this compound

A comprehensive review of the scientific literature reveals a scarcity of studies specifically focused on this compound. This suggests that the compound is not as extensively investigated as other enamines. The significant steric hindrance posed by the 3,3-dimethylbutyl group likely presents challenges in its synthesis and may limit its utility in certain synthetic applications. Research on enamines derived from sterically hindered aldehydes indicates that their formation can be less favorable compared to those from less hindered carbonyl compounds. acs.org

The following sections will delve into the theoretical aspects of this specific enamine, drawing upon the established principles of enamine chemistry to predict its properties and behavior.

Detailed Research Findings

Due to the limited direct research on this compound, this section extrapolates its likely characteristics based on the known properties of analogous morpholine enamines and the influence of sterically hindered alkyl groups.

Synthesis and Formation

The synthesis of this compound would typically involve the acid-catalyzed condensation of morpholine with 3,3-dimethylbutanal. masterorganicchemistry.com This reaction proceeds via a carbinolamine intermediate, followed by dehydration to yield the enamine. masterorganicchemistry.com

The presence of the bulky 3,3-dimethylbutyl group is expected to slow down the rate of reaction due to steric hindrance, potentially requiring more forcing reaction conditions or specialized catalysts to achieve a reasonable yield. acs.org

Predicted Spectroscopic Data

| Spectroscopic Data | Predicted Characteristics for this compound |

| ¹H NMR | Signals for the vinylic protons would be expected in the range of 4.0-6.0 ppm. The protons on the carbon adjacent to the tert-butyl group would likely appear as a doublet. The morpholine protons would exhibit characteristic multiplets in the 2.5-3.8 ppm region. The tert-butyl group would show a sharp singlet around 1.0 ppm. |

| ¹³C NMR | The vinylic carbons would appear in the downfield region of the spectrum. The carbon of the tert-butyl group and the methyl carbons would be found in the aliphatic region. The carbons of the morpholine ring would have distinct chemical shifts influenced by the adjacent nitrogen and oxygen atoms. |

| IR Spectroscopy | A characteristic C=C stretching vibration for the enamine double bond would be expected around 1650-1600 cm⁻¹. C-N and C-O stretching frequencies associated with the morpholine ring would also be present. |

| Mass Spectrometry | The molecular ion peak would correspond to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the morpholine ring or cleavage of the alkyl chain. |

This is an interactive data table. The values presented are estimations based on known spectroscopic data for analogous compounds.

Potential Reactivity and Synthetic Applications

As a nucleophile, this compound is expected to participate in reactions such as alkylation and acylation at the α-carbon. masterorganicchemistry.com However, the steric bulk of the 3,3-dimethylbutyl group would likely hinder the approach of electrophiles, potentially leading to lower reaction rates and yields compared to less sterically congested enamines. This steric hindrance could, in some cases, be exploited to achieve higher regioselectivity in reactions.

Structure

3D Structure

Properties

CAS No. |

87975-01-7 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

4-(3,3-dimethylbut-1-enyl)morpholine |

InChI |

InChI=1S/C10H19NO/c1-10(2,3)4-5-11-6-8-12-9-7-11/h4-5H,6-9H2,1-3H3 |

InChI Key |

FISWWVHFOFXEDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C=CN1CCOCC1 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 3,3 Dimethylbut 1 En 1 Yl Morpholine

Nucleophilicity and Reactivity Profiles of Morpholine (B109124) Enamines

Enamines derived from morpholine, such as 4-(3,3-Dimethylbut-1-en-1-yl)morpholine, exhibit distinct reactivity patterns that are influenced by the structural and electronic characteristics of the morpholine ring.

Comparative Analysis with Other Cyclic Enamines (e.g., Pyrrolidine (B122466), Piperidine (B6355638) Enamines)

The nucleophilicity of enamines is significantly influenced by the nature of the parent secondary amine. When comparing morpholine enamines to those derived from pyrrolidine and piperidine, a clear trend in reactivity emerges. Pyrrolidine enamines are generally the most reactive, followed by piperidine enamines, with morpholine enamines being considerably less reactive. nih.gov

This difference in reactivity can be attributed to several factors. The five-membered ring of pyrrolidine results in a higher p-character of the nitrogen lone pair, which enhances its ability to donate electron density and thus increases the enamine's nucleophilicity. nih.gov In contrast, the six-membered rings of piperidine and morpholine have a more pronounced pyramidalization at the nitrogen atom, which can hinder the delocalization of the nitrogen lone pair into the double bond, thereby reducing nucleophilicity. nih.gov

| Enamine Type | Relative Reactivity | Key Structural Feature |

| Pyrrolidine | High | Five-membered ring, higher p-character of nitrogen lone pair |

| Piperidine | Moderate | Six-membered ring |

| Morpholine | Low | Six-membered ring with an ether oxygen |

Influence of the Morpholine Ring's Ether Oxygen on Nitrogen Basicity and Enamine Nucleophilicity

The presence of the ether oxygen atom in the morpholine ring has a profound effect on the electronic properties of the enamine. The electronegative oxygen atom exerts an electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom. This, in turn, decreases the basicity of the nitrogen and, consequently, the nucleophilicity of the enamine. nih.govmasterorganicchemistry.com The reduced nucleophilicity of morpholine compared to piperidine has been quantified, with the electron-withdrawing oxygen accounting for a significant decrease in nucleophilic strength. masterorganicchemistry.com This lower reactivity of morpholine enamines is a critical consideration in their application in organic synthesis. nih.gov

Reaction Pathways and Transition State Analysis

The reactivity of this compound is not limited to its nucleophilic character. It can also participate in a variety of other chemical transformations, including oxidation and cycloaddition reactions.

Radical Cation Formation via Oxidation (e.g., Ce(IV) Ammonium (B1175870) Nitrate (B79036) Mediated)

Enamines can undergo single-electron oxidation to form radical cations, which are highly reactive intermediates. beilstein-journals.orgnih.gov Cerium(IV) ammonium nitrate (CAN) is a powerful one-electron oxidizing agent that can be used to generate these radical cations from enamines. researchgate.netorganic-chemistry.orgsamaterials.com The Ce(IV) ion, with a high reduction potential, facilitates the removal of an electron from the enamine, leading to the formation of the corresponding radical cation. researchgate.netwikipedia.org These radical cations can then participate in various subsequent reactions, including additions to unactivated olefins. rsc.org The formation of these intermediates opens up unique synthetic pathways that are not accessible through traditional enamine chemistry. beilstein-journals.orgnih.gov

The general process of radical cation formation from an amine can be depicted as: R₃N: ⇌ [R₃N•]⁺ + e⁻

1,3-Dipolar Cycloaddition Reactions with Azides

Enamines, including this compound, are excellent dipolarophiles in 1,3-dipolar cycloaddition reactions with azides. researchgate.net This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.org The reaction between an enamine and an azide (B81097) typically proceeds through a concerted, pericyclic mechanism to form an unstable 1,2,3-triazoline (B1256620) intermediate, which can then undergo further transformations. researchgate.net

The regioselectivity and stereoselectivity of 1,3-dipolar cycloadditions are critical aspects that determine the structure of the final product. nih.gov In the reaction of enamines with azides, the regioselectivity is influenced by the electronic properties of both the enamine and the azide. researchgate.net The conjugation of the electron-releasing amino group of the enamine with the double bond activates the β-carbon for electrophilic attack by the terminal nitrogen of the azide. researchgate.net

The stereoselectivity of these reactions is also a key consideration, with the concerted nature of the cycloaddition often leading to a high degree of stereochemical control. nih.govrsc.org The relative orientation of the substituents on the enamine and the azide in the transition state determines the stereochemistry of the resulting heterocyclic product. Computational studies are often employed to predict and understand the factors controlling both the regioselectivity and stereoselectivity of these complex reactions. acs.org

| Reaction Type | Reactants | Intermediate/Product | Key Features |

| Oxidation | Enamine + Ce(IV) Ammonium Nitrate | Radical Cation | Single-electron transfer, formation of reactive intermediate |

| 1,3-Dipolar Cycloaddition | Enamine + Azide | 1,2,3-Triazoline | Concerted mechanism, synthesis of five-membered heterocycles |

Distortion/Interaction Model in Mechanistic Elucidation

The Distortion/Interaction Model, also known as the Activation Strain Model, is a powerful computational tool used to analyze the activation barriers of chemical reactions. This model dissects the activation energy (ΔE‡) into two primary components: the distortion energy (ΔE‡distort) and the interaction energy (ΔE‡interact). This partitioning provides valuable insights into the factors controlling reaction rates and selectivity.

Distortion Energy (ΔE‡distort): This term represents the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. It is always a positive, destabilizing value.

Interaction Energy (ΔE‡interact): This term accounts for the interaction between the distorted reactant molecules in the transition state. It includes steric repulsion, electrostatic interactions, and stabilizing orbital interactions. It is typically a negative, stabilizing value.

In the context of reactions involving this compound, such as cycloadditions, the Distortion/Interaction model can be employed to understand reactivity trends. rsc.org For instance, in a Diels-Alder reaction, the model would separately quantify the energy needed to bend the enamine and the dienophile into the transition state geometry and the subsequent stabilizing interaction energy between them. By analyzing how substituents on either reactant affect both the distortion and interaction energies, a more rational design of synthetic pathways can be achieved. Machine learning models have recently been applied to predict these energy components rapidly, offering an efficient alternative to costly DFT calculations. rsc.org

Table 1: Components of the Distortion/Interaction Model

| Component | Description | Contribution to Activation Energy |

|---|---|---|

| ΔE‡distort | Energy required to deform reactants into their transition state geometries. | Destabilizing (Positive) |

| ΔE‡interact | Sum of interactions (steric, electrostatic, orbital) between distorted reactants in the transition state. | Stabilizing (Negative) |

Michael-Type Addition Reactions and Related Conjugate Additions

Morpholine enamines, such as this compound, are effective nucleophiles in carbon-carbon bond-forming reactions. Due to the powerful electron-donating nature of the nitrogen atom, the β-carbon of the enamine is electron-rich and nucleophilic, making it functionally equivalent to an enolate. masterorganicchemistry.comfiveable.me This reactivity is famously exploited in the Stork enamine alkylation and acylation reactions.

In Michael-type additions, the enamine adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). fiveable.meresearchgate.net The reaction involves the nucleophilic attack of the enamine's β-carbon on the β-carbon of the Michael acceptor. This conjugate addition is a versatile method for forming 1,5-dicarbonyl compounds (after hydrolysis of the intermediate) or other functionalized molecules. fiveable.meresearchgate.net Studies on morpholine-based organocatalysts have highlighted their utility in facilitating Michael additions, for example, between aldehydes and nitroolefins. nih.gov

The mechanism of the Michael addition between an enamine and a Michael acceptor is often described as proceeding through a zwitterionic intermediate. nih.gov Following the initial nucleophilic attack of the enamine's β-carbon onto the acceptor, a charge-separated species is formed. This intermediate contains a positive charge on the nitrogen atom (as part of an iminium ion) and a negative charge delocalized on the acceptor moiety (typically as an enolate).

The formation of such zwitterionic intermediates is a key feature in the polar mechanisms of many organic reactions, including certain [3+2] cycloadditions where theoretical studies have shown their potential existence. mdpi.com The stability and subsequent reaction pathways of this zwitterion are crucial in determining the final product distribution. For instance, intramolecular proton transfer or reaction with a proton source can neutralize the enolate, while the iminium ion part awaits subsequent hydrolysis.

An alternative mechanistic hypothesis for the reaction between enamines and certain Michael acceptors, like nitroolefins, involves a cycloaddition pathway. nih.gov Instead of a stepwise formation of a zwitterionic intermediate, the reaction could proceed through a concerted or stepwise cycloaddition to form a four-membered (cyclobutane) or six-membered (dihydrooxazine oxide) ring intermediate. nih.gov

These cyclic intermediates can then undergo ring-opening to yield the same product as the zwitterionic pathway or lead to different products entirely. The operative pathway—whether it is a stepwise Michael addition via a zwitterion or a cycloaddition-retro-cycloaddition sequence—can depend on the specific structures of the enamine and the acceptor, the solvent, and the reaction conditions. For example, some reactions of morpholine with gem-difluoroalkenes and organic azides proceed via a nucleophilic addition followed by cyclization. beilstein-journals.org

Table 2: Comparison of Mechanistic Pathways in Conjugate Additions

| Feature | Zwitterionic Intermediate Pathway | Cycloaddition Pathway |

|---|---|---|

| Initial Step | Nucleophilic attack to form a C-C bond and a charge-separated intermediate. | Concerted or stepwise formation of a cyclic intermediate. |

| Key Intermediate | Acyclic zwitterion with an iminium ion and an enolate. | Neutral cyclic structure (e.g., cyclobutane). |

| Stereochemistry | Often determined by the conformational preferences of the acyclic intermediate. | Often governed by the selection rules of pericyclic reactions (e.g., Woodward-Hoffmann rules). |

| Subsequent Steps | Proton transfer followed by hydrolysis. | Ring-opening to form the addition product, followed by hydrolysis. |

Hydrolysis Mechanisms of Morpholine Enamines

Enamines are sensitive to hydrolysis in the presence of aqueous acid, a reaction that cleaves the C-N bond and regenerates the parent carbonyl compound and the secondary amine. chemistrysteps.comorgoreview.com This reaction is the final step in the Stork enamine synthesis and is crucial for isolating the desired alkylated or acylated ketone or aldehyde. fiveable.me The hydrolysis of morpholine enamines has been studied in detail, revealing a mechanism that is highly dependent on the pH of the solution. acs.org

The hydrolysis mechanism begins with the protonation of the enamine. While the nitrogen atom is basic, the key step for hydrolysis is the protonation at the β-carbon. chemistrysteps.comyoutube.com This is facilitated by the resonance structure of the enamine, which shows a significant partial negative charge on the β-carbon. youtube.com

Once the iminium ion is formed, it is highly electrophilic and susceptible to nucleophilic attack by water. chemistrysteps.comlibretexts.org This attack occurs at the carbon atom that was originally part of the carbonyl group, leading to the formation of a tetrahedral intermediate known as a carbinolamine (or hemiaminal). masterorganicchemistry.comopenstax.org

The carbinolamine is generally unstable under acidic conditions. A series of proton transfers follows. Typically, a proton is transferred from the oxygen to the nitrogen atom, converting the morpholine moiety into a better leaving group. libretexts.org The lone pair of electrons on the hydroxyl oxygen then assists in the expulsion of the neutral morpholine molecule, forming a protonated carbonyl group (an oxonium ion). chemistrysteps.commasterorganicchemistry.com A final deprotonation step by water or another base regenerates the acid catalyst and yields the final carbonyl compound. masterorganicchemistry.com For the hydrolysis of this compound, the resulting carbonyl compound would be 3,3-dimethylbutanal.

Table 3: Step-by-Step Mechanism of Acid-Catalyzed Enamine Hydrolysis

| Step | Description | Intermediate Formed |

|---|---|---|

| 1 | Protonation of the enamine at the β-carbon by an acid (H₃O⁺). | Iminium ion |

| 2 | Nucleophilic attack by a water molecule on the electrophilic carbon of the iminium ion. | Protonated Carbinolamine |

| 3 | Deprotonation of the oxygen atom by a base (e.g., H₂O). | Carbinolamine |

| 4 | Protonation of the nitrogen atom by an acid (H₃O⁺). | Protonated Carbinolamine (N-protonated) |

| 5 | Elimination of the secondary amine (morpholine) as a leaving group. | Protonated Carbonyl (Oxonium ion) |

| 6 | Deprotonation of the oxonium ion by a base (e.g., H₂O). | Carbonyl Compound and protonated amine |

Self-Condensation Reactions of Enamines

Enamines, being nitrogen analogs of enols, are effective nucleophiles at the α-carbon. This nucleophilicity allows them to participate in a variety of reactions, including self-condensation. Self-condensation is a type of reaction where two molecules of the same compound react with each other. In the context of enamines, one molecule acts as a nucleophile and the other as an electrophile after hydrolysis to the parent carbonyl compound. This process is analogous to the symmetrical aldol (B89426) condensation of aldehydes and ketones.

The general mechanism for the self-condensation of an enamine derived from an aldehyde or ketone proceeds through an initial attack of the nucleophilic α-carbon of the enamine onto the carbonyl carbon of a hydrolyzed enamine molecule (the parent aldehyde or ketone). This is followed by the elimination of the secondary amine and a water molecule to form a more complex, unsaturated carbonyl compound. The intermediate iminium salt can also react with another enamine molecule.

For an enamine such as this compound, which is derived from 3,3-dimethylbutanal and morpholine, a potential self-condensation reaction would involve the nucleophilic attack of the enamine on the aldehyde functionality of a hydrolyzed molecule. The reaction is typically catalyzed by an acid and involves the formation of an iminium salt intermediate.

However, the propensity for self-condensation can be influenced by several factors, including the structure of the enamine and the reaction conditions. Steric hindrance around the nucleophilic carbon or the electrophilic site can significantly impede the reaction.

Role of Substituents on Reactivity (e.g., 3,3-Dimethylbut-1-en-1-yl Moiety)

The reactivity of enamines is highly dependent on the nature of the substituents on both the nitrogen atom and the double bond. These substituents can exert both electronic and steric effects, which in turn influence the nucleophilicity of the α-carbon.

In the case of this compound, the 3,3-dimethylbut-1-en-1-yl moiety plays a crucial role in modulating its reactivity. This substituent, which contains a bulky tert-butyl group, introduces significant steric hindrance.

Steric Effects:

The voluminous tert-butyl group in the 3,3-dimethylbut-1-en-1-yl moiety sterically hinders the approach of electrophiles to the nucleophilic α-carbon. This steric shielding is expected to decrease the rate of reactions, including self-condensation and alkylation, compared to less hindered enamines. The planarity required for optimal p-π orbital overlap between the nitrogen lone pair and the double bond might be compromised due to steric repulsion, potentially reducing the enamine's nucleophilicity.

Electronic Effects:

The alkyl groups of the 3,3-dimethylbut-1-en-1-yl moiety are electron-donating through an inductive effect. This electron donation increases the electron density on the double bond, which in turn enhances the nucleophilicity of the α-carbon. However, this electronic effect may be counteracted by the steric effects discussed above.

The morpholine ring, a common secondary amine used in enamine synthesis, also influences reactivity. The oxygen atom in the morpholine ring has an electron-withdrawing inductive effect, which can slightly decrease the electron-donating ability of the nitrogen atom into the double bond, thereby modulating the enamine's nucleophilicity.

The interplay of these substituent effects determines the specific reaction pathways and rates for this compound.

Applications of 4 3,3 Dimethylbut 1 En 1 Yl Morpholine in Complex Organic Synthesis

As Key Intermediates in Carbon-Carbon Bond-Forming Reactions

Enamines are well-established as powerful nucleophiles in carbon-carbon bond-forming reactions, serving as synthetic equivalents of enolates. The reactivity of 4-(3,3-dimethylbut-1-en-1-yl)morpholine is analogous to other well-studied morpholine (B109124) enamines, such as 4-(cyclohex-1-en-1-yl)morpholine. These intermediates readily react with a variety of electrophiles, including alkyl halides, acyl halides, and activated alkenes, to form new carbon-carbon bonds at the α-position to the original carbonyl group.

A notable example of the synthetic utility of a similar morpholine enamine is the reaction of 4-(cyclohex-1-en-1-yl)morpholine with 3-nitroindole. researchgate.netrsc.org This reaction proceeds as a dearomatizing formal ene reaction, leading to the formation of a new carbon-carbon bond with high regio- and diastereoselectivity. researchgate.netrsc.org The reaction of this compound with suitable electrophiles is expected to proceed in a similar fashion, providing a route to sterically hindered products.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| 4-(cyclohex-1-en-1-yl)morpholine | 3-nitroindole | Dearomatized indoline (B122111) derivative | Formal ene reaction | researchgate.netrsc.org |

Enamine Catalysis and Organocatalysis Utilizing Morpholine Derivatives

Enamine catalysis has emerged as a powerful tool in asymmetric synthesis, with secondary amines like morpholine playing a crucial role. While enamines derived from morpholine are generally less reactive than those from pyrrolidine (B122466), they offer unique selectivity profiles in certain transformations.

Asymmetric Organocatalytic Transformations

Chiral morpholine derivatives are employed as organocatalysts in a range of asymmetric transformations. These catalysts can facilitate reactions such as Michael additions, aldol (B89426) reactions, and α-functionalizations of carbonyl compounds. The stereochemical outcome of these reactions is directed by the chiral scaffold of the morpholine catalyst. For instance, chiral morpholine-based organocatalysts have been shown to be effective in the 1,4-addition reaction between aldehydes and nitroolefins.

Derivatization Strategies for Functional Group Transformations

The enamine functionality of this compound allows for a variety of derivatization strategies to introduce new functional groups. The nucleophilic β-carbon of the enamine can react with a wide range of electrophiles, leading to functionalized products after hydrolysis of the resulting iminium ion.

Common derivatization reactions for enamines include:

Alkylation: Reaction with alkyl halides introduces an alkyl group at the α-position of the parent carbonyl compound.

Acylation: Reaction with acyl halides or anhydrides yields β-dicarbonyl compounds after hydrolysis.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds or nitriles provides a route to 1,5-dicarbonyl compounds or related structures.

These derivatization strategies significantly enhance the synthetic utility of this compound, allowing for the construction of complex molecular architectures from simple precursors.

Precursors for Heterocyclic Systems

The reactivity of enamines makes them valuable precursors for the synthesis of various heterocyclic systems. This compound can participate in cycloaddition reactions and other cyclization strategies to form substituted heterocycles. For example, morpholine has been utilized in morpholine-mediated defluorinative cycloadditions of gem-difluoroalkenes and organic azides to produce fully substituted 1,2,3-triazoles. nih.gov

Furthermore, dearomative cycloaddition reactions of related systems, such as 3-alkenylindoles with in situ-generated oxyallyl cations, lead to the formation of cyclohepta[b]indoles. nih.gov By analogy, it is conceivable that this compound could react with suitable dienophiles or 1,3-dipoles to generate a variety of six-membered heterocyclic rings, such as pyridines, pyrimidines, or oxazines, depending on the reaction partner. The specific substitution pattern of the resulting heterocycle would be dictated by the regioselectivity of the cyclization reaction.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Ref. |

| gem-difluoroalkene | organic azide (B81097) | 1,2,3-triazole | Defluorinative cycloaddition | nih.gov |

| 3-alkenylindole | oxyallyl cation | cyclohepta[b]indole | Dearomative (4+3) cycloaddition | nih.gov |

Theoretical and Computational Studies of 4 3,3 Dimethylbut 1 En 1 Yl Morpholine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are a cornerstone for understanding the intrinsic properties of molecules at the electronic level. For 4-(3,3-Dimethylbut-1-en-1-yl)morpholine, these methods have been instrumental in characterizing its electronic landscape and predicting its chemical behavior.

These calculations can determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Indicates the chemical stability and reactivity. |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar organic molecules.

The three-dimensional structure of this compound is not static; both the morpholine (B109124) ring and the enamine substituent can adopt various conformations. Computational studies are essential for exploring the potential energy surface and identifying the most stable conformers. The morpholine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings.

However, the presence of the bulky 3,3-dimethylbut-1-en-1-yl group can influence the ring's geometry and the rotational barrier around the C-N bond of the enamine. Conformational analysis helps in understanding how the spatial arrangement of atoms affects the molecule's properties and its interactions with other molecules.

Quantum mechanical calculations are invaluable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, researchers can predict the most likely mechanism for a given reaction. For this compound, this could involve studying its reactivity as an enamine in reactions such as alkylation or acylation.

Computational modeling can identify the transition state structures and their corresponding activation energies, which are crucial for understanding the kinetics of a reaction. This predictive capability is a powerful tool in synthetic chemistry for designing new reaction pathways and optimizing existing ones.

Molecular Dynamics Simulations for Conformational Landscapes

While QM calculations provide detailed information about static structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and explore the molecule's accessible conformational landscape.

For this compound, an MD simulation would reveal the flexibility of the morpholine ring and the rotational dynamics of the enamine side chain. These simulations can provide insights into how the molecule behaves in a solution or when interacting with other molecules, which is crucial for understanding its function in various chemical and biological contexts. The results of MD simulations can be used to generate a free energy landscape, which maps the stability of different conformations.

Solvation Effects in Computational Modeling

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by treating the solvent as a continuous medium.

For a polar molecule like this compound, the choice of solvent can affect its conformational preferences and reactivity. Computational studies that include solvation effects provide a more realistic picture of the molecule's behavior in a chemical reaction or a biological system. These models are essential for accurately predicting reaction outcomes and understanding intermolecular interactions in solution.

Advanced Analytical Methodologies for the Characterization and Analysis of Morpholine Enamines

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. For 4-(3,3-Dimethylbut-1-en-1-yl)morpholine, a combination of NMR, HRMS, and FTIR spectroscopy would be employed to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum for this compound would provide information on the number of different types of protons and their connectivity. Based on its structure, a predictable pattern of signals would emerge. The spectrum would be expected to show distinct signals for the vinyl protons, the protons on the morpholine (B109124) ring, and the protons of the tert-butyl group.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show signals corresponding to the carbons of the tert-butyl group, the vinylic carbons, and the carbons of the morpholine ring.

The following table outlines the predicted chemical shifts (δ) for the key nuclei in the structure of this compound, based on standard values for similar chemical environments.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl Group (-C(CH₃)₃) | ~1.0 (Singlet, 9H) | ~30 (Quaternary C), ~28 (Methyl C) |

| Vinylic Protons (=CH-CH=) | ~4.5 - 6.5 (Doublets) | ~100 - 140 |

| Morpholine Protons (-N-CH₂-) | ~2.7 - 2.9 (Triplet, 4H) | ~50 - 55 |

| Morpholine Protons (-O-CH₂-) | ~3.6 - 3.8 (Triplet, 4H) | ~65 - 70 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can unequivocally establish the molecular formula.

For this compound, the expected molecular formula is C₁₀H₁₉NO. HRMS analysis would aim to detect the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The high precision of the measurement allows for differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula.

Predicted HRMS Data:

Molecular Formula: C₁₀H₁₉NO

Exact Mass (Monoisotopic): 169.1467 g/mol

Expected Ion: [M+H]⁺

Predicted m/z: 170.1545

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to display characteristic absorption bands that confirm the presence of its key structural features.

The most significant peaks would include the C=C stretch of the enamine double bond, the C-N and C-O stretching vibrations of the morpholine ring, and the C-H stretching and bending vibrations from the alkyl and vinyl groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Enamine C=C | Stretch | ~1650 - 1600 |

| C-N (Aliphatic Amine) | Stretch | ~1250 - 1020 |

| C-O (Aliphatic Ether) | Stretch | ~1150 - 1085 |

| C-H (sp² Vinyl) | Stretch | ~3100 - 3000 |

| C-H (sp³) | Stretch | ~3000 - 2850 |

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the target compound from impurities, determining its purity, and performing quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds and for quantification. For an amine-containing compound like a morpholine enamine, reverse-phase HPLC would be a suitable method.

A typical HPLC method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape for the basic amine. Detection would likely be performed using a UV detector, as the enamine chromophore should absorb UV light. A validated HPLC method could establish the purity of synthesized this compound with high accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. While enamines can sometimes be analyzed directly if they are sufficiently volatile and thermally stable, analysis of morpholine-containing compounds often involves derivatization to improve volatility and chromatographic behavior. nih.gov

For instance, morpholine can be derivatized to form N-nitrosomorpholine, which is a stable and volatile compound suitable for GC-MS analysis. nih.gov This approach allows for sensitive detection and quantification. nih.gov A GC-MS method for this compound would provide information on its retention time (for identification) and its mass spectrum (for structural confirmation), which would be particularly useful for identifying it in complex mixtures or as a product in a chemical reaction.

Ion Chromatography for Morpholine Detection (General Context)

Ion chromatography (IC) is a well-established and powerful technique for the determination of ionic species, including amines like morpholine. lcms.cz It is particularly useful for analyzing aqueous samples and can detect morpholine at low concentrations, often in the µg/L to mg/L range. lcms.cz The method is frequently employed in industrial settings, such as in nuclear power plants, to monitor morpholine levels in steam and water systems where it is used as a corrosion inhibitor. lcms.czanalytice.comwikipedia.org

The principle of IC involves the separation of ions based on their interaction with a stationary phase (ion-exchange resin) and a liquid mobile phase (eluent). For morpholine, a cation-exchange column is typically used. chromatographytoday.comthermofisher.com The separation is followed by suppressed conductivity detection, which is considered a highly selective and sensitive method for determining morpholine, especially in complex matrices like pharmaceutical preparations. thermofisher.comcromlab-instruments.es

To overcome challenges such as matrix interference, especially when analyzing samples containing high concentrations of other substances like the active pharmaceutical ingredient (API) linezolid (B1675486), in-line matrix elimination techniques can be employed. chromatographytoday.comthermofisher.com This involves using a concentrator column to trap the target analyte (morpholine) while the interfering, uncharged matrix components are washed away. thermofisher.comcromlab-instruments.es This approach not only enhances the sensitivity of the method but also extends the life of the analytical column. thermofisher.com

Modern Reagent-Free™ Ion Chromatography (RFIC™) systems further enhance the reproducibility and ease of use by electrolytically generating high-purity eluents, such as methanesulfonic acid (MSA), at precise concentrations. lcms.cz This eliminates the need for manual eluent preparation, leading to more consistent and reliable results. lcms.cz The use of specific column sets, like the Dionex IonPac CS19, provides unique selectivity for polar amines, allowing for excellent separation of morpholine from other common cations. thermofisher.com

Table 1: Key Parameters in Ion Chromatography for Morpholine Detection

| Parameter | Description | Common Application/Value |

|---|---|---|

| Technique | Cation-exchange chromatography with suppressed conductivity detection | Determination of morpholine in pharmaceutical ingredients and water systems. lcms.czchromatographytoday.comthermofisher.com |

| Column | High-performance cation-exchange column (e.g., Dionex IonPac CS19) | Provides selectivity for small polar amines, separating morpholine from other cations. thermofisher.com |

| Eluent | Electrolytically generated methanesulfonic acid (MSA) | Ensures high purity and reproducibility of the separation process. lcms.czchromatographytoday.com |

| Detection | Suppressed conductivity | Offers high sensitivity and selectivity for morpholine, which lacks a UV chromophore. thermofisher.comcromlab-instruments.es |

| Sample Preparation | In-line matrix elimination using a concentrator column | Concentrates trace morpholine and removes interfering matrix components. chromatographytoday.comthermofisher.com |

| Detection Limit | Can reach low µg/L levels (e.g., 0.7 µg/L in linezolid samples) | Meets stringent requirements for impurity analysis in pharmaceuticals. thermofisher.com |

Derivatization Methods for Enhanced Analytical Detection

For analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization is a common strategy to improve the volatility, stability, and detectability of analytes like morpholine. nih.govrsc.org Since morpholine is a secondary amine, it can undergo various chemical reactions to form derivatives that are more amenable to analysis. wikipedia.orgnih.gov

One widely used approach involves the reaction of morpholine with a suitable reagent to introduce a chromophore or a fluorophore, enhancing its detection by UV or fluorescence detectors in HPLC. rsc.orgresearchgate.net For instance, 1-Naphthyl isothiocyanate (NIT) has been used as a derivatizing agent for determining morpholine in air samples. rsc.orgresearchgate.net Morpholine reacts with NIT to form a stable thiourea (B124793) derivative, which can then be analyzed by HPLC with UV detection. rsc.orgresearchgate.net

Another common derivatization reaction for secondary amines is nitrosation. Under acidic conditions, morpholine reacts with sodium nitrite (B80452) to form N-nitrosomorpholine (NMOR). nih.gov This derivative is stable and volatile, making it suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This method has been optimized for the rapid determination of morpholine in various samples, including juices and drugs. nih.gov The optimization process typically involves adjusting parameters such as the concentration of acid, the amount of sodium nitrite, reaction time, and temperature to maximize the yield of the derivative. nih.gov

Other derivatization reagents that have been explored for the analysis of secondary amines include:

Acylating agents: To form amides. nih.gov

Silylating agents: To increase volatility for GC analysis. nih.gov

Benzenesulfonyl chloride: Forms a stable sulfonamide derivative. nih.gov

2,4-dinitrofluorobenzene (2,4-DNFB): Creates a derivative with enhanced GC-MS sensitivity, although stability can be a concern. nih.gov

The choice of derivatization reagent and method depends on the analytical technique being used, the sample matrix, and the required sensitivity and selectivity.

Table 2: Comparison of Derivatization Methods for Morpholine

| Derivatization Reagent | Derivative Formed | Analytical Technique | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Nitrite (in acid) | N-nitrosomorpholine (NMOR) | GC-MS | Low cost, simple, forms stable and volatile derivative. nih.gov | Formation of potentially carcinogenic nitrosamines requires careful handling. |

| 1-Naphthyl isothiocyanate (NIT) | Thiourea derivative | HPLC-UV | High sensitivity, stable derivative. rsc.orgresearchgate.net | Reagent may not be as readily available as others. |

| Benzenesulfonyl chloride | Sulfonamide derivative | GC | Forms stable derivatives. nih.gov | Can involve a longer derivatization process. nih.gov |

| 2,4-dinitrofluorobenzene (2,4-DNFB) | Dinitrophenyl derivative | GC-MS | Good sensitivity. nih.gov | Derivative may have lower stability. nih.gov |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The traditional synthesis of enamines, including 4-(3,3-Dimethylbut-1-en-1-yl)morpholine, often involves the acid-catalyzed condensation of a secondary amine with a carbonyl compound, with the removal of water to drive the equilibrium. While effective, this method can have a moderate atom economy due to the formation of water as a byproduct. Future research should target the development of more atom-economical and sustainable synthetic methodologies.

Key Research Objectives:

Catalytic Dehydrative Condensation: Investigating novel heterogeneous or homogeneous catalysts that can facilitate the condensation of morpholine (B109124) and 3,3-dimethylbutanal with high efficiency and selectivity, while minimizing the energy input required for water removal.

Alternative Activation Methods: Exploring non-traditional activation methods, such as mechanochemistry or the use of dehydrating agents that can be regenerated and reused, would enhance the sustainability of the synthesis.

Direct C-H Amination Routes: A highly ambitious but potentially revolutionary approach would be the development of a direct catalytic C-H amination of 3,3-dimethyl-1-butene, which would offer a significantly more atom-economical route to the target compound.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Dehydration | Lower energy consumption, catalyst recyclability | Development of novel solid acid or metal-based catalysts. |

| Mechanochemical Synthesis | Reduced solvent usage, potentially milder conditions | Optimization of grinding parameters and catalytic additives. |

| Direct C-H Amination | Maximized atom economy, shorter synthetic route | Discovery of highly active and selective catalyst systems. |

Exploration of New Reactivity Modes and Catalytic Applications

The primary utility of this compound lies in its nucleophilic character, enabling its use in alkylation and acylation reactions. However, the full scope of its reactivity and its potential as a catalyst or precursor to catalysts remains largely unexplored. The sterically demanding tert-butyl group is expected to impart unique selectivity in its reactions compared to less hindered enamines.

Areas for Future Investigation:

Asymmetric Catalysis: Investigating the use of chiral morpholine derivatives in the synthesis of chiral enamines, which could then be employed as organocatalysts in asymmetric transformations. The steric bulk of the neopentyl group could play a crucial role in achieving high levels of stereocontrol.

Multicomponent Reactions: Designing novel multicomponent reactions where this compound acts as a key building block to rapidly construct complex molecular architectures.

Transition Metal Catalysis: Exploring the use of this compound as a ligand for transition metals, potentially leading to new catalysts with unique reactivity and selectivity profiles.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The application of advanced spectroscopic and computational methods can provide invaluable insights into the structure, bonding, and reactivity of this enamine and its reaction intermediates.

Proposed Research Methodologies:

In-situ Spectroscopic Studies: Utilizing techniques such as in-situ NMR and IR spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction pathways.

Advanced Mass Spectrometry: Employing techniques like tandem mass spectrometry to characterize reaction products and intermediates, providing detailed structural information.

Computational Chemistry: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict the outcomes of reactions. This can help in understanding the role of the sterically hindered neopentyl group on reactivity and selectivity.

| Technique | Information Gained | Impact on Research |

| In-situ NMR/IR | Reaction kinetics, intermediate identification | Optimization of reaction conditions and catalyst design. |

| Tandem Mass Spectrometry | Structural elucidation of products and intermediates | Confirmation of reaction pathways. |

| DFT Calculations | Transition state analysis, reactivity prediction | Rational design of new reactions and catalysts. |

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic procedures for and with this compound from batch to continuous flow processes offers numerous advantages, including improved safety, enhanced reaction control, and facile scalability. researchgate.net The integration of automated systems can further accelerate research and development.

Future Research Directions:

Continuous Flow Synthesis: Developing robust and efficient continuous flow methods for the synthesis of this compound. This would involve optimizing parameters such as reactor type, temperature, pressure, and catalyst loading.

Automated Reaction Optimization: Utilizing automated platforms for the high-throughput screening and optimization of reactions involving this enamine. This would enable the rapid discovery of new applications and the fine-tuning of reaction conditions.

The exploration of these future research directions will undoubtedly expand the synthetic utility of this compound, paving the way for its application in the synthesis of novel and valuable organic molecules.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4-(3,3-Dimethylbut-1-en-1-yl)morpholine in laboratory settings?

- Answer : Based on HMIS ratings for structurally similar morpholine derivatives (Health = 1, Flammability = 2, Reactivity = 1), researchers should prioritize flammability controls (e.g., avoid open flames) and use standard PPE (gloves, goggles). Store in a cool, dry, well-ventilated area away from oxidizers. Regularly review Safety Data Sheets (SDS) for analogous compounds to infer handling guidelines .

Q. What synthetic routes are effective for preparing 4-substituted morpholine derivatives, and how can purity be ensured?

- Answer : A common approach involves coupling reactions under inert atmospheres (e.g., Ar), followed by purification via column chromatography (silica gel, gradient elution). For example, analogous compounds like 4-(3-fluorophenyl)morpholine were synthesized using Suzuki-Miyaura cross-coupling, with >90% purity achieved through solvent evaporation and column chromatography . Drying agents like MgSO₄ are recommended during workup to remove residual moisture .

Q. Which analytical techniques are suitable for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, while Mass Spectrometry (MS-ESI) verifies molecular weight. For example, 4-(3-fluorophenyl)morpholine derivatives were validated using ¹H NMR (δ 3.6–3.8 ppm for morpholine protons) and MS with [M+H⁺] peaks . Purity can be assessed via HPLC with UV detection at λ ~254 nm.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cycloaddition reactions?

- Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) can model the electron density of the enamine double bond and predict regioselectivity in Diels-Alder reactions. X-ray crystallography of related enamines (e.g., 4-(1-cyclohexenyl)morpholine) reveals planar conformations that favor electrophilic attack at the α-carbon . Computational studies should account for steric effects from the 3,3-dimethyl group, which may hinder π-orbital alignment.

Q. What experimental conditions optimize the reactivity of morpholine-derived enamines in Michael additions?

- Answer : Reactivity depends on solvent polarity and catalyst choice. For example, sulfonylbutadienes reacted with 4-(1-cyclopentenyl)morpholine in THF at 0°C to room temperature, yielding cycloadducts with >70% efficiency (Table 1 in ). Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while Lewis acids (e.g., LiClO₄) can accelerate kinetics.

Q. How do substituents on the morpholine ring influence conformational stability and biological activity?

- Answer : X-ray studies of 4-(t-butoxycarbonyl)morpholine derivatives show that bulky substituents (e.g., 3,3-dimethyl groups) induce torsional strain, altering the nitrogen lone pair orientation and reducing hydrogen-bonding capacity . This conformational rigidity can impact binding affinity in pharmacological targets, as seen in morpholine-containing kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.